Technical Monograph: (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid
Technical Monograph: (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid
The following technical guide is structured to serve as a definitive reference for the chemical probe (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid . This document synthesizes structural analysis, synthetic methodology, and functional application in drug discovery, specifically within the context of Membrane Lipid Therapy (MLT) and Activity-Based Protein Profiling (ABPP) .
Structural Dynamics, Synthesis, and Bioorthogonal Applications
Executive Summary
(cis-9)-2-Hydroxyoctadecen-17-ynoic Acid (often abbreviated as 17-yne-2OHOA ) is a rationally designed chemical probe derived from the antitumor lipid 2-Hydroxyoleic Acid (2OHOA/Minerval) .
While the parent molecule (2OHOA) is a clinical-stage candidate for glioblastoma and other solid tumors, the 17-alkyne analog serves as a high-fidelity surrogate for elucidating the drug's mechanism of action. The terminal alkyne moiety at position 17 functions as a bioorthogonal "click" handle, allowing researchers to track the lipid's subcellular distribution and protein interactions via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) without altering the pharmacophore's membrane-modulating properties.
Chemical Architecture & Physicochemical Properties
The molecule represents a trifunctional scaffold:
-
The "Warhead" (C2-Hydroxyl): The
-hydroxy group increases polarity and prevents -oxidation, extending half-life and enabling specific membrane biophysics modulation. -
The "Driver" (cis-9 Alkene): The cis (Z) geometry at C9 creates a "kink" in the acyl chain, disrupting lipid packing density in membranes—a core mechanism of MLT.
-
The "Tag" (C17-Alkyne): A sterically small, inert terminal alkyne allows for post-treatment conjugation to fluorescent azides or biotin.
Table 1: Physicochemical Profile
| Property | Value / Description |
| IUPAC Name | (2RS,9Z)-2-Hydroxyoctadec-9-en-17-ynoic acid |
| Molecular Formula | C |
| Molecular Weight | 294.43 g/mol |
| Lipophilicity (cLogP) | ~5.8 (High membrane affinity) |
| pKa (Carboxyl) | ~4.8 |
| pKa (Alkyne) | ~25 (Stable at physiological pH) |
| Solubility | DMSO (>20 mg/mL), Ethanol, Chloroform; Insoluble in water. |
| Appearance | Colorless to pale yellow oil/waxy solid |
Synthetic Protocol: -Hydroxylation of Alkynyl-Fatty Acids
Objective: Synthesize (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid from its non-hydroxylated precursor. Precursor: (cis-9)-Octadec-9-en-17-ynoic acid (Synthesized via Wittig coupling of 9-decynyl-phosphonium salt and methyl 9-oxononanoate).
Methodology: Direct Enolate Oxidation
The introduction of the hydroxyl group at the
Reagents
-
Substrate: Methyl (cis-9)-octadec-9-en-17-ynoate (Methyl ester protection is preferred).
-
Base: Lithium Diisopropylamide (LDA), 2.0 M in THF.
-
Oxidant: (+)-Camphor-10-sulfonyl oxaziridine (Davis Reagent) OR O
gas. -
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Additive: DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) to promote specific enolate geometry.
Step-by-Step Workflow
-
Enolate Formation:
-
Cool a solution of LDA (1.2 eq) in anhydrous THF to -78°C under Argon.
-
Add DMPU (2 eq) to facilitate kinetic enolate formation.
-
Dropwise add the fatty acid methyl ester (dissolved in THF). Stir for 30 minutes at -78°C.
-
Critical Note: If using the free acid instead of the ester, use 3.5 eq of LDA to deprotonate the carboxylic acid, the
-proton, and the terminal alkyne proton.
-
-
Oxidation:
-
Method A (Davis Reagent): Add a solution of (+)-Camphor-10-sulfonyl oxaziridine (1.5 eq) in THF at -78°C. Stir for 2 hours, allowing the temperature to rise to -40°C.
-
Method B (Molecular Oxygen): Bubble dry O
gas through the enolate solution at -20°C for 30 minutes. (Lower yield but cheaper).
-
-
Quench & Hydrolysis:
-
Purification:
-
Purify via Flash Column Chromatography (Silica gel, Hexane:EtOAc gradient with 1% Acetic Acid).
-
Yield Target: 60-75%.
-
Functional Applications & Mechanisms[3][4]
A. Membrane Lipid Therapy (MLT)
The probe mimics 2OHOA's ability to regulate membrane structure. Unlike standard inhibitors that bind a protein pocket, this lipid inserts into the plasma membrane, increasing non-lamellar phase propensity.
Mechanism:
-
Insertion: The lipid integrates into the bilayer.[3]
-
Biophysical Change: Increases membrane fluidity and surface pressure.
-
Signaling Trigger: Specifically recruits and activates Protein Kinase C alpha (PKC
) to the membrane. -
Downstream Cascade: PKC
activates the Raf-MEK-ERK pathway, leading to the upregulation of p21 , causing cell cycle arrest (G0/G1) and differentiation in cancer cells.
B. Click Chemistry Workflow (CuAAC)
The 17-alkyne tag allows for ex vivo visualization.
-
Incubation: Treat cells with 10-100
M probe for 4-24 hours. -
Fixation/Lysis: Fix cells (imaging) or lyse (proteomics).
-
Click Reaction: Add Azide-Fluorophore (e.g., Azide-Alexa488), CuSO
(1 mM), TCEP (1 mM), and TBTA (Ligand). Incubate 1 hour. -
Analysis: Fluorescence Microscopy or SDS-PAGE.
Visualizing the Science
Diagram 1: Signaling Pathway of 2-Hydroxyoleic Acid Probes
This diagram illustrates the mechanism of action elucidated using the probe.
Caption: Signal transduction cascade activated by 2-hydroxyoleic acid derivatives, leading to tumor cell differentiation.
Diagram 2: Click Chemistry Workflow
Experimental workflow for tracking the lipid probe in cellular systems.
Caption: Step-by-step "Click" protocol for visualizing 17-yne-2OHOA distribution.
References
-
Antoniou, A.I., et al. (2023). 2-Hydroxyoleic Acid as a Self-Assembly Inducer for Anti-Cancer Drug-Centered Nanoparticles. Pharmaceuticals, 16(5), 722. [Link]
-
Lladó, V., et al. (2014). Membrane Lipid Therapy: Modulation of the Cell Membrane Composition and Structure as a Molecular Base for Drug Discovery and New Disease Treatment. Progress in Lipid Research, 54, 38-51. [Link]
-
Speers, A.E., & Cravatt, B.F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology, 11(4), 535-546. [Link]
